![molecular formula C15H27NO3 B2937015 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 180046-90-6](/img/structure/B2937015.png)
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
描述
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclohexane ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amino group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its role in the synthesis of pharmaceutical intermediates.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the manufacture of advanced materials.
作用机制
The mechanism of action of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde involves its ability to act as a versatile intermediate in various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the Boc-protected amino group can be deprotected to yield a free amine, which can then engage in further chemical transformations. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry.
相似化合物的比较
trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a formyl group.
tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate: Similar structure but with different protecting groups.
Uniqueness: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is unique due to its combination of a formyl group and a Boc-protected amino group on a cyclohexane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWCWFKYRHGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

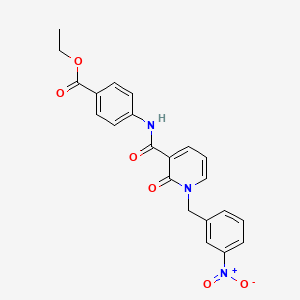
![3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B2936935.png)
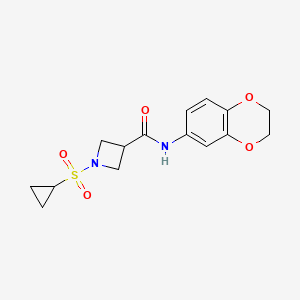
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)
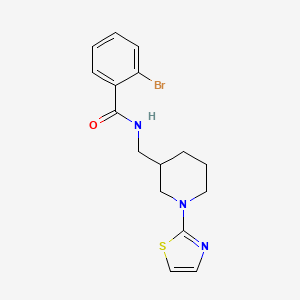
![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
![2-(ethanesulfonyl)-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2936941.png)
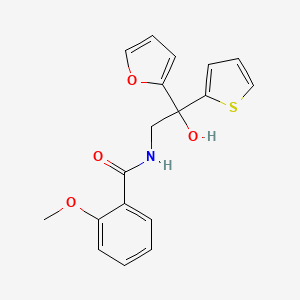
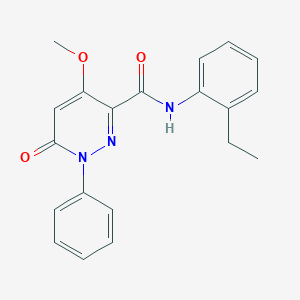
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
![12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2936952.png)
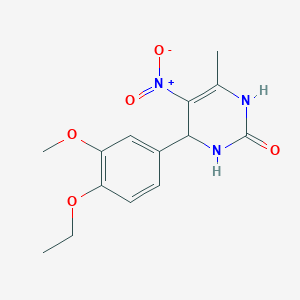
![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
